5-Chloro-1,10-phenanthroline is a halogenated derivative of 1,10-phenanthroline, a rigid, planar heterocyclic compound widely recognized for its strong and stable chelation with a variety of transition metal ions.[1][2] The presence of the chloro-substituent at the 5-position serves two primary functions: it electronically modifies the phenanthroline core through its inductive effect, and it provides a reactive site for further functionalization via cross-coupling reactions.[3][4] This dual role makes it a critical procurement choice for researchers synthesizing advanced materials, catalysts, and functional complexes where both tailored electronic properties and the ability for subsequent molecular elaboration are required.
Substituting 5-Chloro-1,10-phenanthroline with the parent 1,10-phenanthroline or other functionalized analogs like 5-nitro-1,10-phenanthroline is often unviable due to critical differences in reactivity and electronic properties. The C-Cl bond is a key synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of more complex molecular architectures; this pathway is inaccessible with unsubstituted phenanthroline.[4] Furthermore, the chloro group's moderate electron-withdrawing nature precisely tunes the redox potentials and photophysical properties of resulting metal complexes, a level of control not offered by the electron-neutral parent compound or the strongly electron-withdrawing nitro derivative.[5] Choosing an incorrect analog can lead to failed synthetic steps or improperly tuned electronic behavior in the final application, making this specific compound essential for reproducible outcomes.
The primary procurement driver for 5-Chloro-1,10-phenanthroline is its utility as a synthetic intermediate. The chlorine atom serves as a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the covalent attachment of aryl, alkyl, or amino groups.[6] This functionalization is impossible with the parent 1,10-phenanthroline, which lacks a suitable leaving group for such transformations. This makes 5-Chloro-1,10-phenanthroline an essential starting material for creating bespoke, high-value ligands and complex molecular structures.
| Evidence Dimension | Reactivity in Pd-catalyzed cross-coupling |
| Target Compound Data | Possesses a reactive C-Cl bond, enabling C-C and C-N bond formation. |
| Comparator Or Baseline | 1,10-Phenanthroline: Lacks a halogen handle and is inert under these coupling conditions. |
| Quantified Difference | Qualitatively enables a class of synthetic reactions that are otherwise inaccessible. |
| Conditions | Standard palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig). |
For any project requiring a phenanthroline core that must be further functionalized, this compound is a necessary precursor, not an optional analog.
In the development of fluorescence-based sensors for Fe(II), the choice of phenanthroline derivative directly impacts analytical sensitivity. A comparative study demonstrated that a sensor based on 5-Chloro-1,10-phenanthroline exhibited a significantly lower limit of detection (LOD) for Fe(II) compared to a sensor using 5-amino-1,10-phenanthroline.[6] The 5-chloro derivative achieved a 16-fold improvement in detection limit, highlighting its advantage in applications requiring high sensitivity.
| Evidence Dimension | Limit of Detection (LOD) for Fe(II) |
| Target Compound Data | 1.70 x 10⁻⁸ M |
| Comparator Or Baseline | 5-Amino-1,10-phenanthroline: 2.74 x 10⁻⁷ M |
| Quantified Difference | 16.1x lower (more sensitive) LOD than the 5-amino comparator. |
| Conditions | Turn-off fluorescence sensing in a buffered aqueous solution (pH 3.8-6.8 for 5-Cl-phen, pH 4.6-8.2 for 5-NH2-phen) at 25 °C. |
For developing highly sensitive analytical methods or trace metal detection systems, procuring the 5-chloro derivative provides a quantifiable performance advantage over other functionalized analogs.
For applications involving thermal vapor deposition or requiring high purity through sublimation, understanding the thermodynamic properties is critical for process control and material selection. The standard molar sublimation enthalpy for 5-Chloro-1,10-phenanthroline has been experimentally determined to be 116.3 kJ·mol⁻¹.[6] This value differs from that of 5-methyl-1,10-phenanthroline (111.4 kJ·mol⁻¹), indicating different energy requirements for sublimation.[6] This quantitative difference is essential for designing and optimizing purification processes or thin-film fabrication where precise temperature and pressure control are necessary for reproducible results.
| Evidence Dimension | Standard Molar Sublimation Enthalpy (ΔcrgHm0(298.15 K)) |
| Target Compound Data | 116.3 ± 1.6 kJ·mol⁻¹ |
| Comparator Or Baseline | 5-Methyl-1,10-phenanthroline: 111.4 ± 1.1 kJ·mol⁻¹ |
| Quantified Difference | 4.9 kJ·mol⁻¹ higher than the 5-methyl analog, indicating lower volatility. |
| Conditions | Determined by Knudsen Effusion Mass Loss and solution calorimetry, adjusted to 298.15 K. |
This provides essential physicochemical data for process chemists and materials scientists to control sublimation-based purification or deposition, justifying its selection over analogs with different volatility.
This compound is the correct choice when the research objective is to create novel, functionalized phenanthroline ligands. Its C-Cl bond provides a specific reactive handle for introducing new chemical moieties via established cross-coupling chemistry, a capability not present in unsubstituted 1,10-phenanthroline.[6] This enables the synthesis of ligands with tailored steric and electronic properties for advanced catalysts or luminescent materials.
Based on its demonstrated ability to facilitate a lower limit of detection, 5-Chloro-1,10-phenanthroline is a strategic choice for developing highly sensitive 'turn-off' fluorescent sensors. Its 16-fold sensitivity enhancement over the 5-amino analog in Fe(II) detection makes it particularly suitable for trace analysis in environmental monitoring or quality control applications where maximum sensitivity is a key performance metric.[7]
In the fabrication of organic electronic devices or other layered materials, the well-defined sublimation enthalpy of 5-Chloro-1,10-phenanthroline allows for precise process control. Its distinct volatility compared to other substituted phenanthrolines, such as the 5-methyl derivative, enables its selective use in processes where controlled thermal deposition and material purity are critical for device performance and reproducibility.[8]
Corrosive;Irritant